molecular formula C15H18N4O B6470540 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine CAS No. 2640874-40-2

4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine

Cat. No.: B6470540
CAS No.: 2640874-40-2
M. Wt: 270.33 g/mol
InChI Key: XWOCITQDDQXEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. The 2-position is functionalized with a 3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl group, combining a strained four-membered azetidine ring with a 2-methylpyridyloxy substituent. The 4,6-dimethyl groups enhance lipophilicity, while the azetidine-pyridyloxy moiety may influence conformational rigidity and binding affinity.

Properties

IUPAC Name

4,6-dimethyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-7-13(4-5-16-10)20-14-8-19(9-14)15-17-11(2)6-12(3)18-15/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOCITQDDQXEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)OC3=CC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 270.33 g/mol. Its structure includes a pyrimidine ring substituted with a dimethyl group and an azetidine moiety linked to a 2-methylpyridine.

PropertyValue
Molecular FormulaC15H18N4OC_{15}H_{18}N_{4}O
Molecular Weight270.33 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines. A notable study indicated that certain pyrimidine derivatives had IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure have been reported to inhibit enzymes involved in cancer cell proliferation, such as protein kinases and histone deacetylases (HDACs).
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .
  • Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which may contribute to their anticancer effects .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related compound in murine models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Inhibition of Sirtuin Activity

Another investigation focused on the inhibition of Sirtuin enzymes by compounds related to this compound. The findings suggested that these compounds could selectively inhibit Sirtuin 2, leading to enhanced acetylation of target proteins involved in cellular metabolism and apoptosis .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are critical enzymes in signal transduction pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis. The compound has shown potential in inhibiting specific kinases associated with cancer progression, such as c-Met and KDR (VEGFR2) .

Table 1: Kinases Targeted by 4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine

Kinase Function Role in Disease
c-MetCell growth and motilityAssociated with various cancers
KDRAngiogenesisInvolved in tumor vascularization
c-KitHematopoiesisLinked to gastrointestinal stromal tumors
Flt-3Hematopoietic growthAssociated with acute myeloid leukemia

Cancer Treatment

The compound's ability to inhibit kinase activity positions it as a candidate for cancer therapeutics. Studies have indicated that compounds similar to this compound can effectively reduce tumor growth and metastasis in preclinical models .

Case Studies

Several case studies illustrate the efficacy of compounds with similar structures in clinical settings:

  • Case Study: c-Met Inhibition
    • A study demonstrated that a related compound significantly reduced tumor size in xenograft models by specifically targeting c-Met signaling pathways .
  • Case Study: MEK Inhibition
    • Research on MEK inhibitors has shown promise in treating melanoma and other cancers, highlighting the potential for this compound to be developed into a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine ()
  • Structure: Pyrimidine core with a hydrazine linker to a pyranone ring.
  • Key Differences: Replaces the azetidine-pyridyloxy group with a hydrazine-pyranone system. Lacks the rigid azetidine ring, increasing flexibility but reducing steric constraints.
  • Synthesis: Condensation of dehydroacetic acid and 2-hydrazino-4,6-dimethylpyrimidine, followed by rearrangement .
Compound B : 4,6-Dimethyl-2-(4-{[(2-Methylpyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)Pyrimidine (BK80738, )
  • Structure : Piperidine ring (six-membered) substituted with a methyleneoxy-linked 2-methylpyridyl group.
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. azetidine (4-membered), leading to greater conformational flexibility in BK80736.
    • Substituent Connectivity : BK80738 uses a methyleneoxy (-CH2-O-) linker, whereas the target compound directly links oxygen to azetidine.
  • Molecular Weight : 312.41 g/mol (BK80738) vs. ~271.3 g/mol (target compound), affecting solubility and bioavailability .
Compound C : TLR7-9 Antagonists with Azetidine-TetrahydroPyrazoloPyridine Motifs ()
  • Structure : Azetidine linked to tetrahydro-pyrazolo-pyridine cores.
  • The pyridyloxy group in the target compound may offer distinct electronic profiles compared to pyrazolo-pyridine systems .

Comparative Data Table

Property Target Compound BK80738 Compound C ()
Core Structure 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine Azetidine-tetrahydro-pyrazolo-pyridine
Substituent 3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl 4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl Tetrahydro-pyrazolo-pyridine
Molecular Formula C15H19N4O (calculated) C18H24N4O Not specified
Molecular Weight (g/mol) ~271.3 312.41 >400 (estimated)
Ring Size Azetidine (4-membered) Piperidine (6-membered) Azetidine + 6-membered pyrazolo-pyridine
Potential Applications Undisclosed (structural similarity to TLR antagonists) Undisclosed TLR7-9 antagonism for SLE

Pharmacological Implications

  • Azetidine vs. Piperidine-based compounds like BK80738 may exhibit broader tissue distribution .
  • Pyridyloxy vs. Pyrazolo-Pyridine : The pyridyloxy group’s electron-rich nature could facilitate π-π stacking or hydrogen bonding, differing from the pyrazolo-pyridine’s fused heterocyclic system in Compound C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.